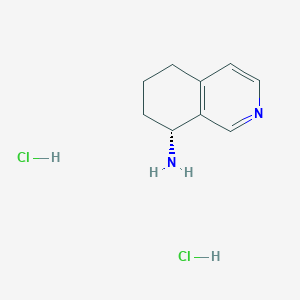
(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride
Vue d'ensemble
Description
“®-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride” is a chemical compound with the molecular formula C9H14Cl2N2 . It is used in pharmaceutical research and organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroisoquinoline core with an amine group at the 8th position. The compound is a dihydrochloride salt, which means it has two chloride ions associated with it .Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.13 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique
Catalysis and Synthetic Applications
- Chiral Catalysis : The chiral C2-symmetric NCN ligand derived from 5,6,7,8-tetrahydro-isoquinoline has been synthesized and utilized in the formation of Pt(II) and Pd(II) pincer complexes. These complexes exhibit intramolecular C–H⋯Cl hydrogen bonding and have been applied in asymmetric catalysis, such as aldol reactions and silylcyanation of aldehydes, demonstrating their utility in creating chiral molecules (Yoon et al., 2006).
Medicinal Chemistry
- Antimalarial Drug Composition : Investigation into the structure of the antimalarial drug R.63 revealed it contains a significant proportion of R.36, which is related to the tetrahydroisoquinoline structure. This highlights the role of tetrahydroisoquinoline derivatives in antimalarial activity (Barber & Wragg, 1946).
Synthetic Methodology
- Transformation to 3-Chloroisoquinolines : The transformation of 3-alkoxyisoquinolines to 3-chloroisoquinolines, and the decyanation of certain tetrahydroisoquinolines under Vilsmeier-Haack conditions, demonstrates the chemical versatility of tetrahydroisoquinoline derivatives in synthetic chemistry (Kasturi et al., 1984).
Biochemical Studies
- Synthesis of Enantiomerically Pure Compounds : The kinetic acetylation of racemic tetrahydroquinolin-8-ol has been used to prepare enantiomerically pure 8-substituted 5,6,7,8-tetrahydroquinolines. This process underscores the importance of tetrahydroisoquinoline derivatives in the synthesis of pure enantiomers for biochemical studies (Uenishi & Hamada, 2002).
Orientations Futures
Propriétés
IUPAC Name |
(8R)-5,6,7,8-tetrahydroisoquinolin-8-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;;/h4-6,9H,1-3,10H2;2*1H/t9-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKVANIOAWLJOI-KLQYNRQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CN=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CN=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



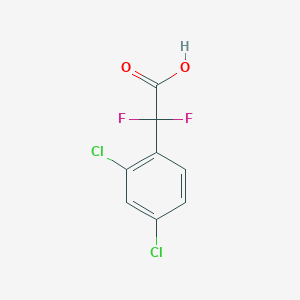
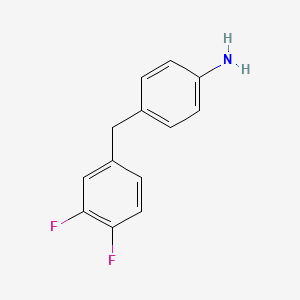

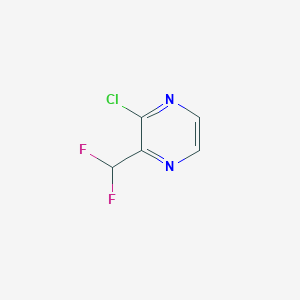
![[1-(Difluoromethyl)cyclobutyl]methanol](/img/structure/B1457655.png)
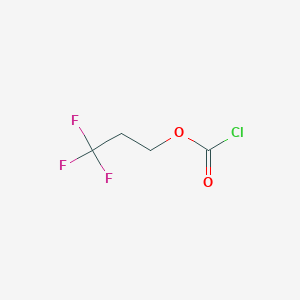
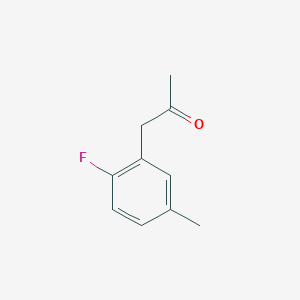
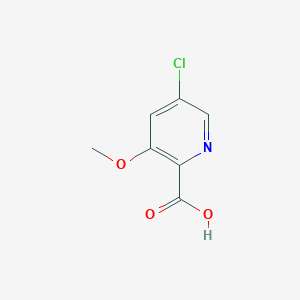
![8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1457661.png)
![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B1457662.png)



